![molecular formula C14H24N2 B2811676 (3-{[Butyl(ethyl)amino]methyl}phenyl)methanamine CAS No. 926229-54-1](/img/structure/B2811676.png)
(3-{[Butyl(ethyl)amino]methyl}phenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of amines like “(3-{[Butyl(ethyl)amino]methyl}phenyl)methanamine” can be achieved through the Gabriel synthesis . This method involves the use of potassium phthalimide, which is treated with a base, followed by a primary alkyl halide, and then either hydrazine, acid, or base .Molecular Structure Analysis
The molecular structure of “(3-{[Butyl(ethyl)amino]methyl}phenyl)methanamine” consists of a phenyl group (benzene ring) attached to a methanamine group, which is further attached to a butyl and ethyl group . The molecular weight of this compound is 220.36.Chemical Reactions Analysis
Amines like “(3-{[Butyl(ethyl)amino]methyl}phenyl)methanamine” can undergo a variety of chemical reactions. For instance, they can react with acids to form salts . They can also undergo nucleophilic substitution reactions with acyl chlorides, acid anhydrides, and halogenoalkanes .Wissenschaftliche Forschungsanwendungen
Cellular Imaging and Photocytotoxicity
Iron(III) complexes involving similar aminomethylphenyl methanamine structures have been developed for cellular imaging and demonstrated unprecedented photocytotoxicity under red light. These complexes, capable of interacting with DNA and generating reactive oxygen species, suggest potential therapeutic applications in targeted cancer treatments by inducing apoptosis in cancer cells (Basu et al., 2014).
Anticonvulsant Agents
Schiff bases of aminomethyl pyridine, structurally similar to the compound , have shown significant anticonvulsant activity. This highlights the potential of such compounds in developing treatments for seizures and epilepsy, demonstrating their utility in pharmacological research focused on nervous system disorders (Pandey & Srivastava, 2011).
Synthesis and Catalytic Applications
The synthesis and characterization of various aminomethylphenyl derivatives have been explored for their potential in catalytic applications. These compounds have been utilized as precursors for the synthesis of complex structures, showcasing their versatility in organic synthesis and material science research (Roffe et al., 2016).
Antimicrobial Agents
Derivatives of aminomethylphenyl compounds have been investigated for their antimicrobial properties. This research provides a foundation for developing new antimicrobial agents, emphasizing the role of such chemical structures in combating microbial resistance and infection control (Doraswamy et al., 2013).
Interstellar Chemistry
Studies on the formation of methanimine and ethylenediamine in low-temperature interstellar model ices exposed to ionizing radiation demonstrate the relevance of aminomethylphenyl structures in understanding the chemical processes that contribute to the formation of life's building blocks in space (Zhu et al., 2019).
Eigenschaften
IUPAC Name |
N-[[3-(aminomethyl)phenyl]methyl]-N-ethylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2/c1-3-5-9-16(4-2)12-14-8-6-7-13(10-14)11-15/h6-8,10H,3-5,9,11-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJUWWQVIRPNLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)CC1=CC=CC(=C1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-{[Butyl(ethyl)amino]methyl}phenyl)methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

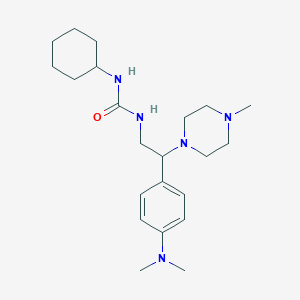
![5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2811597.png)
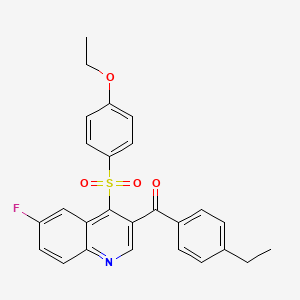
![N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2811600.png)
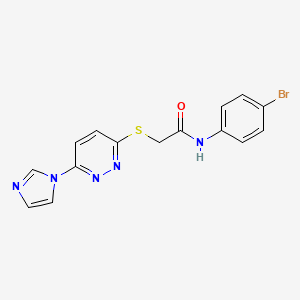
![(1R,5S)-8-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2811602.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzenesulfonamide](/img/structure/B2811603.png)
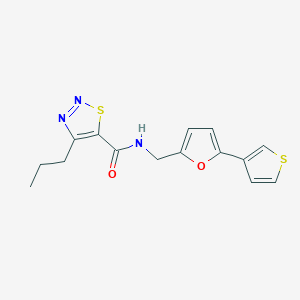

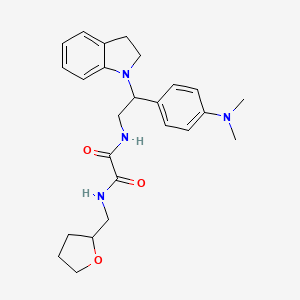
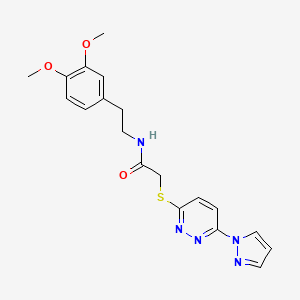

![2-Amino-6-ethyl-4-(2-methoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2811612.png)
![5-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2811616.png)